Glucokinase Activator Intermediate Utility: Documented in Patented Diabetes Drug Synthesis Route
CAS 859522-19-3 is explicitly disclosed as a key intermediate in the preparation of heteroaryl urea glucokinase activators, with the patented synthetic route specifying its use as a building block for compounds demonstrating EC50 values as low as 130 nM in human recombinant glucokinase activation assays using 5 mM glucose substrate [1]. In contrast, the more common ethyl 2-aminothiazole-4-carboxylate (CAS 5394-19-0) is not disclosed in this glucokinase activator patent family, reflecting the functional specificity of the C5-thioether substitution pattern for this target class [2].
| Evidence Dimension | Documented use as intermediate in patented glucokinase activator synthesis |
|---|---|
| Target Compound Data | Explicitly named as reactant in US20050245530A1; downstream GK activators achieve EC50 = 130 nM |
| Comparator Or Baseline | Ethyl 2-aminothiazole-4-carboxylate (CAS 5394-19-0): No disclosure in glucokinase activator patents |
| Quantified Difference | Qualitative presence/absence of patent disclosure for this therapeutic target |
| Conditions | Human recombinant glucokinase activation assay; 5 mM glucose; NAD+/G6PDH coupled detection |
Why This Matters
This patent-documented application provides procurement justification for diabetes drug discovery programs that specifically require the C5-thioether substitution pattern for GK activator SAR exploration.
- [1] BindingDB Entry BDBM50533100 / CHEMBL4549950. EC50: 130 nM for human recombinant glucokinase activation with 5 mM glucose substrate. View Source
- [2] Murray A, Lau J, Jeppesen L, Vedsoe P. Preparation of heteroaryl ureas and their use as glucokinase activators. US Patent Application US20050245530A1, 2005. View Source
